molecular formula C27H25ClO5 B11050838 Dimethyl [1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxo-2-phenylpropyl]propanedioate

Dimethyl [1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxo-2-phenylpropyl]propanedioate

Cat. No.: B11050838
M. Wt: 464.9 g/mol
InChI Key: NYJLDPNUQYNQIW-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde, 4-methylacetophenone, and benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of new materials, including polymers and resins.

    Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-METHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE
  • DIMETHYL 2-[1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE

Uniqueness

DIMETHYL 2-[1-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C27H25ClO5

Molecular Weight

464.9 g/mol

IUPAC Name

dimethyl 2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxo-2-phenylpropyl]propanedioate

InChI

InChI=1S/C27H25ClO5/c1-17-9-11-20(12-10-17)25(29)23(18-7-5-4-6-8-18)22(19-13-15-21(28)16-14-19)24(26(30)32-2)27(31)33-3/h4-16,22-24H,1-3H3

InChI Key

NYJLDPNUQYNQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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